molecular formula C22H21FN2O B6031226 1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B6031226
M. Wt: 348.4 g/mol
InChI Key: DKEOROCYVVMNAD-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This particular compound features a fluorophenyl group, which can enhance its pharmacological properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O/c1-2-8-18-22-20(25(24-18)19-12-7-6-11-17(19)23)13-16(14-21(22)26)15-9-4-3-5-10-15/h3-7,9-12,16H,2,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEOROCYVVMNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted hydrazines with ketones, followed by cyclization and functional group modifications. Industrial production methods often employ high-pressure autoclaves and catalysts like platinum or Raney nickel to achieve high yields and purity .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(2-Fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. For instance, indazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

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